molecular formula C19H23NO3 B152802 (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol CAS No. 131180-57-9

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

Cat. No. B152802
M. Wt: 313.4 g/mol
InChI Key: DIHSOOPDCJLLHA-SFHVURJKSA-N
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Description

“(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a chemical compound that belongs to the class of organic chemicals known as phenylmethylamines. It has a molecular weight of 207.27 .


Synthesis Analysis

The synthesis of compounds related to “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .


Molecular Structure Analysis

The molecular structure of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” include the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to obtain intermediate pyrrolidine derivatives .

Scientific Research Applications

Organocatalysis in Organic Synthesis

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol, derived from L-proline, has been found to serve as an efficient bifunctional organocatalyst. It facilitates the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and enantioselectivities up to 56% ee (Lattanzi, 2006).

Enantioselective Catalysis

The compound has also been used as a ligand in enantioselective catalysis. In particular, it was effectively applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, utilizing dimethylzinc (Me2Zn) under mild conditions. This process led to chiral propargylic sulfamidates with high yields (up to 97%) and excellent enantioselectivities (up to 97% ee) (Munck et al., 2017).

Electropolymerization and Conducting Polymers

In the field of materials science, derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol, have been synthesized and used for electropolymerization. These polymers exhibit low oxidation potentials and stability in their electrically conducting form, contributing to advancements in the development of conducting polymers (Sotzing et al., 1996).

Safety And Hazards

The safety information available indicates that “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The pyrrolidine ring, a key feature of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of new drugs or drug candidates based on this system has been a promising approach due to the diverse activities associated with this scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHSOOPDCJLLHA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol
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(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol
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(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol

Citations

For This Compound
1
Citations
Y Xiao, Z Wang, K Ding - Chemistry–A European Journal, 2005 - Wiley Online Library
The intramolecular dinuclear zinc complexes generated in situ from the reaction of multidentate semi‐azacrown ether ligands with Et 2 Zn, followed by treatment with an alcohol additive…

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